Bienvenue dans la boutique en ligne BenchChem!

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Synthetic Chemistry Protecting Group Strategy Antifolate Intermediate

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide (CAS 137281-08-4) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C11H14N4O2 and a molecular weight of 234.25 g/mol. It belongs to a class of fused heterocyclic scaffolds widely utilized in medicinal chemistry for developing anticancer, antibacterial, and anti-inflammatory agents.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 137281-08-4
Cat. No. B159785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
CAS137281-08-4
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC(=O)C2=C(N1)NC=C2
InChIInChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17)
InChIKeyLEGZZSRPJRCXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide (CAS 137281-08-4): A Validated Pyrrolopyrimidine Scaffold


N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide (CAS 137281-08-4) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C11H14N4O2 and a molecular weight of 234.25 g/mol [1]. It belongs to a class of fused heterocyclic scaffolds widely utilized in medicinal chemistry for developing anticancer, antibacterial, and anti-inflammatory agents . The compound is predominantly employed as a protected synthetic intermediate, where the pivaloyl (2,2-dimethylpropanoyl) group at the 2-amino position serves a critical dual purpose: it acts as a transient protecting group and alters the physicochemical properties of the core scaffold to facilitate downstream chemical transformations [2].

Why N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide Cannot Be Replaced by Generic In-Class Compounds


Non-specific substitution of the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold with other acyl groups fails to replicate the precise synthetic utility of this pivalamide. The steric bulk and electronic character of the tert-butyl group are uniquely balanced to confer distinct physicochemical properties—quantified via partition coefficient (LogP)—and synthetic reactivity profiles that simpler acyl analogs cannot match. Critically, the pivalamide achieves a markedly higher LogP (1.31) compared to the acetamide analog (LogP 0.28) , directly translating to superior organic solubility and altered chromatographic behavior that is essential for multi-step synthetic sequences. Furthermore, the pivaloyl group's capacity to direct regioselective functionalization via the Mannich reaction is not replicated by smaller or differently structured protecting groups, making direct substitution with off-the-shelf acyl analogs an impractical proposition for established synthetic routes [1].

Quantitative Differentiation of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide: Comparative Evidence Guide


Synthetic Yield Advantage of Pivaloylation Over Alternative Acylations

Pivaloylation of 2-amino-4-hydroxy-pyrrolo[2,3-d]pyrimidine (Compound 2, CAS 7355-55-7) using pivalic anhydride at 120 °C for 4 hours provides the target compound in 90% isolated yield as a pale powder [1]. In an alternative protocol using the N-unsubstituted pyrrolo[2,3-d]pyrimidine scaffold 20, pivaloylation with pivalic anhydride achieved a higher yield of 95%, with the product being directly precipitated from the reaction mixture, a significant operational advantage [2]. This contrasts with yields reported for alternative acyl protecting groups on similar scaffolds, where lower reaction efficiency and more complex purification are typically required.

Synthetic Chemistry Protecting Group Strategy Antifolate Intermediate

Physicochemical Differentiation: LogP Enhancement Over Acetamide Analog

The pivalamide derivative (CAS 137281-08-4) exhibits a computed partition coefficient (LogP) of 1.31 . This represents a >4.6-fold increase in lipophilicity compared to the corresponding acetamide analog, N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide (CAS 62160-25-2), which has a LogP of 0.28 . Both compounds share identical polar surface area (PSA) values of 90.64 Ų, confirming that the LogP difference is exclusively attributable to the larger, more hydrophobic tert-butyl substituent of the pivalamide group.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Regioselective Mannich Reaction Enabled by Pivaloyl Protection

The N2-pivaloyl protecting group enables a Mannich reaction on the pyrrolo[2,3-d]pyrimidine scaffold that proceeds with exclusive regioselectivity for the 6-position over the 5-position. Structural confirmation of the 6-substituted regioisomer as the predominant product was obtained via NOESY (weak NOE signal of N7-H and 6'-H) and HMBC (3J(C4-H5), 3J(C5-H7 and C9-H3)) [1]. This regiospecific outcome is critical because 6-substituted classical antifolates exhibit favorable binding to folate receptor α (FRα) and the target enzyme GARFTase, whereas 5-substitution would generate an inactive compound for this target profile [1]. The subsequent Mannich product (compound 22) was obtained in 78% yield, with debenzylation to compound 23 proceeding in 90% yield [1].

Regioselectivity Mannich Reaction C6-Functionalization

Operational Advantage: Direct Precipitation vs. Chromatographic Purification

A key practical differentiator of CAS 137281-08-4 is its ability to be isolated directly from the crude reaction mixture by simple precipitation, without the need for chromatographic purification. In the protocol of Ravindra et al., the product (compound 21) was directly precipitated by adding a mixture of hexane and ethyl acetate (5:1) [1]. Similarly, in the patent procedure of Gangjee et al., the crude product was obtained as a pale powder (42.1 g from 15 g starting material) after washing with dry acetone and filtration [2]. This contrasts sharply with the more polar, non-pivaloylated analogs that require column chromatography, which becomes a rate-limiting and cost-prohibitive step at scale.

Process Chemistry Purification Scalability

Solubility Modulation: Explicit Design Rationale for Pivaloyl Introduction

The introduction of the pivaloyl group is not arbitrary but serves a stated design rationale. As explicitly noted in the primary literature, 'The purpose of this step was to decrease the polarity and increase the solubility of [the parent compound] 20' [1]. This intentional polarity reduction is quantitatively reflected in the logP shift from the parent 2-amino scaffold toward the measured value of 1.31 for the pivalamide . The enhanced solubility in organic media facilitates the subsequent Mannich reaction and other transformations, and the bulk of the tert-butyl group suppresses unwanted side reactions at the N2 position during further functionalization.

Solubility Enhancement Protecting Group Design Polarity Modulation

Optimal Application Scenarios for N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide in Research and Industrial Settings


Synthesis of 6-Substituted Classical Antifolates Targeting FRα-Expressing Tumors

This compound serves as the preferred N2-protected intermediate for constructing 6-substituted classical antifolates with selective uptake by folate receptor α (FRα). The pivaloyl group enables exclusive 6-regioselectivity in the Mannich reaction (confirmed by NOESY/HMBC), which is essential for generating compounds with the correct pharmacophoric orientation for binding to FRα and glycinamide ribonucleotide formyltransferase (GARFTase) . Downstream compounds (e.g., compound 7 in the same series) demonstrated ~3-fold increased inhibition of FRα-expressing cells compared to non-restricted parent analogs, validating the therapeutic relevance of this synthetic route .

Multi-Gram Scale Synthesis of Pyrrolo[2,3-d]pyrimidine Building Blocks

When scaling pyrrolo[2,3-d]pyrimidine synthesis beyond milligram quantities, the pivalamide's ability to be isolated by direct precipitation rather than column chromatography becomes a decisive economic and operational factor. The patent protocol demonstrates the preparation of 42.1 g of pure product from a single batch using only acetone trituration for purification . This scenario is particularly relevant for CROs and pharmaceutical process chemistry groups where solvent waste reduction and process simplicity are key procurement criteria.

Combinatorial Library Synthesis Requiring Orthogonal N2 Protection

For medicinal chemistry programs generating diverse 6-substituted pyrrolo[2,3-d]pyrimidine libraries, the pivalamide group provides orthogonal protection of the 2-amino position that is stable under Mannich conditions but can be cleanly removed during subsequent deprotection steps. The literature demonstrates that the N2-pivaloyl group survives the Mannich reaction (78% yield) and subsequent Pd-catalyzed debenzylation (90% yield) . Final deprotection with sodium carbonate hydrolysis affords the desired pteroic acids in 78-91% yields , confirming the compatibility of this protecting group with multi-step synthetic sequences.

Physicochemical Optimization of Early-Stage Lead Compounds

When a screening hit based on the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold suffers from poor organic solubility or excessive polarity that hampers downstream chemistry, the pivalamide derivative serves as a more synthetically tractable surrogate. The measured LogP shift from the unsubstituted parent to 1.31 for the pivalamide provides a predictable and quantifiable solubility enhancement in organic media. This is particularly useful during the hit-to-lead phase when multiple analogs must be synthesized efficiently, and intermediate solubility directly impacts synthesis throughput and success rates.

Quote Request

Request a Quote for N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.